Cas no 2228708-93-6 (methyl 5-(2-amino-1H-imidazol-5-yl)furan-2-carboxylate)

methyl 5-(2-amino-1H-imidazol-5-yl)furan-2-carboxylate 化学的及び物理的性質
名前と識別子
-
- methyl 5-(2-amino-1H-imidazol-5-yl)furan-2-carboxylate
- 2228708-93-6
- EN300-1744182
-
- インチ: 1S/C9H9N3O3/c1-14-8(13)7-3-2-6(15-7)5-4-11-9(10)12-5/h2-4H,1H3,(H3,10,11,12)
- InChIKey: YVFDDJDVVFYVIG-UHFFFAOYSA-N
- ほほえんだ: O1C(C(=O)OC)=CC=C1C1=CN=C(N)N1
計算された属性
- せいみつぶんしりょう: 207.06439116g/mol
- どういたいしつりょう: 207.06439116g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 249
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 94.1Ų
- 疎水性パラメータ計算基準値(XlogP): 0.7
methyl 5-(2-amino-1H-imidazol-5-yl)furan-2-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1744182-5.0g |
methyl 5-(2-amino-1H-imidazol-5-yl)furan-2-carboxylate |
2228708-93-6 | 5g |
$4722.0 | 2023-06-03 | ||
Enamine | EN300-1744182-10.0g |
methyl 5-(2-amino-1H-imidazol-5-yl)furan-2-carboxylate |
2228708-93-6 | 10g |
$7004.0 | 2023-06-03 | ||
Enamine | EN300-1744182-0.1g |
methyl 5-(2-amino-1H-imidazol-5-yl)furan-2-carboxylate |
2228708-93-6 | 0.1g |
$1433.0 | 2023-09-20 | ||
Enamine | EN300-1744182-0.5g |
methyl 5-(2-amino-1H-imidazol-5-yl)furan-2-carboxylate |
2228708-93-6 | 0.5g |
$1563.0 | 2023-09-20 | ||
Enamine | EN300-1744182-5g |
methyl 5-(2-amino-1H-imidazol-5-yl)furan-2-carboxylate |
2228708-93-6 | 5g |
$4722.0 | 2023-09-20 | ||
Enamine | EN300-1744182-1.0g |
methyl 5-(2-amino-1H-imidazol-5-yl)furan-2-carboxylate |
2228708-93-6 | 1g |
$1629.0 | 2023-06-03 | ||
Enamine | EN300-1744182-2.5g |
methyl 5-(2-amino-1H-imidazol-5-yl)furan-2-carboxylate |
2228708-93-6 | 2.5g |
$3191.0 | 2023-09-20 | ||
Enamine | EN300-1744182-0.25g |
methyl 5-(2-amino-1H-imidazol-5-yl)furan-2-carboxylate |
2228708-93-6 | 0.25g |
$1498.0 | 2023-09-20 | ||
Enamine | EN300-1744182-1g |
methyl 5-(2-amino-1H-imidazol-5-yl)furan-2-carboxylate |
2228708-93-6 | 1g |
$1629.0 | 2023-09-20 | ||
Enamine | EN300-1744182-10g |
methyl 5-(2-amino-1H-imidazol-5-yl)furan-2-carboxylate |
2228708-93-6 | 10g |
$7004.0 | 2023-09-20 |
methyl 5-(2-amino-1H-imidazol-5-yl)furan-2-carboxylate 関連文献
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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Xiaoze Bao,Jinhui Ren,Yang Yang,Xinyi Ye,Baomin Wang,Hong Wang Org. Biomol. Chem., 2020,18, 7977-7986
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Xin Jiang,Xiaoling Yang,Yihua Zhu,Hongliang Jiang,Yifan Yao,Peng Zhao,Chunzhong Li J. Mater. Chem. A, 2014,2, 11124-11133
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Daniela Belli Dell'Amico,Luca Bellucci,Luca Labella,Fabio Marchetti,Carlo Andrea Mattei,Francesco Pineider,Giordano Poneti,Simona Samaritani Dalton Trans., 2018,47, 8337-8345
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Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
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Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
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Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
methyl 5-(2-amino-1H-imidazol-5-yl)furan-2-carboxylateに関する追加情報
Methyl 5-(2-amino-1H-imidazol-5-yl)furan-2-carboxylate (CAS No. 2228708-93-6): A Comprehensive Overview
Methyl 5-(2-amino-1H-imidazol-5-yl)furan-2-carboxylate, identified by its CAS number 2228708-93-6, is a significant compound in the realm of chemical and pharmaceutical research. This compound belongs to a class of heterocyclic molecules that have garnered considerable attention due to their diverse biological activities and potential applications in drug development. The structural framework of this molecule incorporates both furan and imidazole moieties, which are known for their involvement in various pharmacological mechanisms.
The molecular structure of Methyl 5-(2-amino-1H-imidazol-5-yl)furan-2-carboxylate consists of a furan ring substituted at the 5-position with an imidazole ring, which itself is amino-substituted at the 2-position. This unique arrangement contributes to its complex interactions with biological targets, making it a promising candidate for further investigation in medicinal chemistry. The presence of both nitrogen-containing heterocycles enhances its potential as a scaffold for developing novel therapeutic agents.
In recent years, there has been growing interest in exploring the pharmacological properties of compounds that combine furan and imidazole functionalities. These types of molecules have shown promise in various preclinical studies, particularly in the context of antimicrobial, anti-inflammatory, and anticancer applications. The amino group on the imidazole ring and the ester functionality on the furan ring provide multiple sites for chemical modification, allowing for the design of derivatives with enhanced specificity and efficacy.
One of the most compelling aspects of Methyl 5-(2-amino-1H-imidazol-5-yl)furan-2-carboxylate is its potential as a kinase inhibitor. Kinases are enzymes that play crucial roles in cell signaling pathways, and their dysregulation is often associated with various diseases, including cancer. The imidazole moiety is particularly well-known for its ability to interact with the ATP-binding pockets of kinases, thereby inhibiting their activity. Studies have demonstrated that compounds containing imidazole rings can effectively modulate kinase activity, making them valuable tools in drug discovery.
Furthermore, the furan ring in this compound contributes to its overall bioactivity by influencing solubility and metabolic stability. Furan derivatives are known to exhibit good oral bioavailability, which is a critical factor for therapeutic agents. The ester group on the furan ring also provides a site for further functionalization, allowing researchers to tailor the molecule's properties to specific biological targets.
Recent research has highlighted the importance of understanding the structural features that contribute to the bioactivity of heterocyclic compounds like Methyl 5-(2-amino-1H-imidazol-5-yl)furan-2-carboxylate. Computational studies have shown that the optimal binding mode of this compound involves specific interactions between the amino group on the imidazole ring and key residues in the target protein. These interactions are crucial for achieving high affinity and selectivity, which are essential for effective drug design.
The synthesis of Methyl 5-(2-amino-1H-imidazol-5-yl)furan-2-carboxylate has been optimized through various synthetic routes, each offering distinct advantages in terms of yield and purity. One common approach involves condensation reactions between appropriately substituted furan derivatives and imidazole precursors under controlled conditions. These reactions often require careful optimization to ensure high regioselectivity and minimize side products.
In addition to its potential as a kinase inhibitor, Methyl 5-(2-amino-1H-imidazol-5-yl)furan-2-carboxylate has shown promise in other therapeutic areas. For instance, preliminary studies suggest that it may have antimicrobial properties due to its ability to disrupt bacterial cell wall synthesis. The combination of furan and imidazole functionalities may also contribute to its ability to interact with bacterial enzymes involved in vital metabolic pathways.
The development of novel antibiotics is a critical area of research due to the increasing prevalence of antibiotic-resistant bacteria. Compounds like Methyl 5-(2-amino-1H-imidazol-5-yl)furan-2-carboxylate offer a promising starting point for designing new antibiotics with improved efficacy against resistant strains. By targeting unique bacterial pathways or enzymes, these compounds could help address one of the most pressing challenges in modern medicine.
Efforts are ongoing to explore additional pharmacological applications of this compound. Researchers are investigating its potential as an anti-inflammatory agent by examining its interactions with inflammatory cytokines and signaling pathways. The ability of Methyl 5-(2-amino-1H-imidazol-5-yl)furan-2-carboxylate to modulate these pathways could lead to novel treatments for chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
The chemical versatility of this compound also makes it an attractive scaffold for developing prodrugs. Prodrugs are inactive precursors that are converted into active drugs within the body, often improving bioavailability or reducing toxicity. By modifying different functional groups on Methyl 5-(2-amino-1H-imidazol-5-yl)furan-2-carboxylate, researchers can create prodrugs that target specific tissues or release active ingredients at controlled rates.
In conclusion, methyl 5-(2-amino-lH-imidazo l-l-lfuran-Z-carboxyll ate (CAS No: 2228708 -93 -6) represents a significant advancement in pharmaceutical research due to its unique structural features and diverse biological activities. Its potential as a kinase inhibitor, antimicrobial agent, anti-inflammatory agent, and prodrug precursor underscores its importance as a versatile chemical entity with broad therapeutic implications.
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